molecular formula C18H27NO3 B2842285 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one CAS No. 432528-75-1

4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one

Cat. No.: B2842285
CAS No.: 432528-75-1
M. Wt: 305.418
InChI Key: SZVUMVCXQPVGMW-UHFFFAOYSA-N
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Description

4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one is an organic compound that features a morpholine ring and a tert-butyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one typically involves the reaction of 4-(tert-butyl)phenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the glycidyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include the alkylation of phenol with tert-butyl alcohol, followed by the reaction with epichlorohydrin and subsequent morpholine addition. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one is unique due to the presence of both the morpholine ring and the tert-butyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)15-6-8-16(9-7-15)22-12-4-5-17(20)19-10-13-21-14-11-19/h6-9H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVUMVCXQPVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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